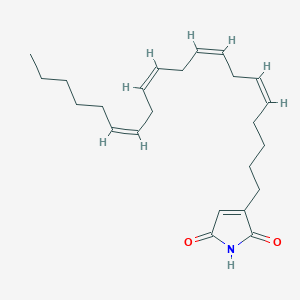![molecular formula C24H27NO2 B12855741 1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)- CAS No. 200616-22-4](/img/structure/B12855741.png)
1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol is a chiral compound with significant importance in organic chemistry. It is characterized by its two stereocenters, which contribute to its unique chemical properties and reactivity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol typically involves the reaction of dibenzylamine with a suitable epoxide, followed by a series of stereoselective reductions and functional group transformations. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry is achieved during the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the stereochemical integrity of the product .
化学反应分析
Types of Reactions
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce primary alcohols .
科学研究应用
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
作用机制
The mechanism of action of (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
相似化合物的比较
Similar Compounds
(2S,3S)-beta-hydroxyleucine: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol: Shares structural similarities but differs in its chemical reactivity and applications.
Uniqueness
What sets (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol apart from similar compounds is its unique combination of stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
200616-22-4 |
|---|---|
分子式 |
C24H27NO2 |
分子量 |
361.5 g/mol |
IUPAC 名称 |
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol |
InChI |
InChI=1S/C24H27NO2/c26-19-24(27)23(16-20-10-4-1-5-11-20)25(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23-24,26-27H,16-19H2/t23-,24+/m0/s1 |
InChI 键 |
DDKWOBSGZHQFQP-BJKOFHAPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](CO)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(CO)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B12855665.png)
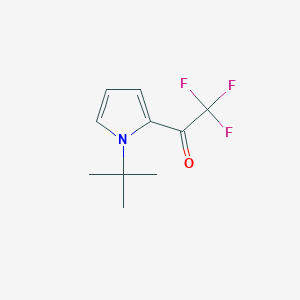
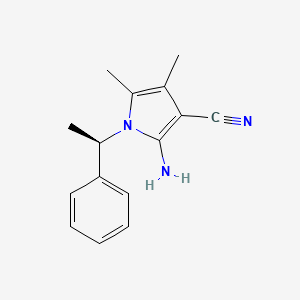
![8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12855687.png)
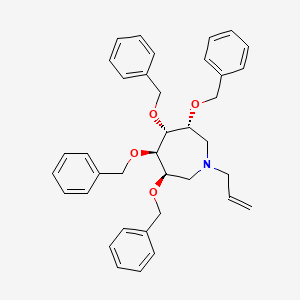
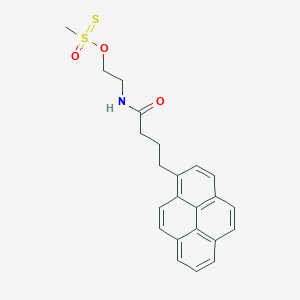
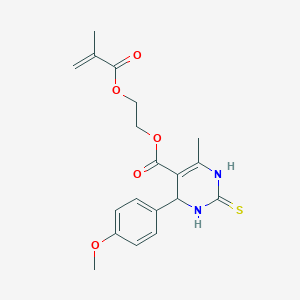
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)
![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
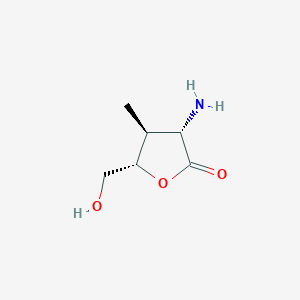

![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
